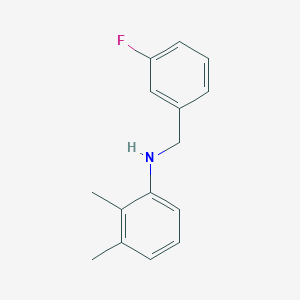

N-(3-Fluorobenzyl)-2,3-dimethylaniline

Description

N-(3-Fluorobenzyl)-2,3-dimethylaniline is a fluorinated aromatic amine derivative characterized by a 2,3-dimethylaniline core substituted with a 3-fluorobenzyl group. Its structure combines the steric effects of the dimethyl groups on the aniline ring with the electronic influence of the fluorine atom on the benzyl moiety. Fluorine’s electronegativity and small atomic radius can enhance molecular stability, influence intermolecular interactions (e.g., hydrogen bonding), and modulate metabolic pathways .

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-11-5-3-8-15(12(11)2)17-10-13-6-4-7-14(16)9-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQUNGFSEUSIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-2,3-dimethylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2,3-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-2,3-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Cholinesterase Inhibition

Research indicates that compounds similar to N-(3-Fluorobenzyl)-2,3-dimethylaniline exhibit significant cholinesterase inhibitory activity. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. A study demonstrated that derivatives with a similar structure showed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in managing cognitive decline associated with these conditions .

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It is part of a class of compounds that have shown efficacy against various pathogens, including fungi and bacteria. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Agricultural Applications

3.1 Crop Protection Agents

The compound has been identified as a potential candidate for use in agricultural applications, specifically as a crop protection agent against phytopathogenic microorganisms. Its structural characteristics allow it to be effective against various fungal and bacterial pathogens that threaten crop yields .

3.2 Formulation in Pesticides

This compound can be incorporated into formulations alongside other active ingredients to enhance the efficacy of pesticides. This synergistic effect can lead to improved pest control while potentially reducing the required dosage of harmful chemicals .

Case Studies

4.1 Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its preparation through specific chemical reactions involving starting materials like 3-fluorobenzylamine and dimethylaniline derivatives . Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

4.2 Efficacy Testing

In another case study, the antimicrobial activity of this compound was tested against several strains of bacteria and fungi. The results indicated that the compound exhibited potent activity against certain strains, making it a promising candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2,3-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, while the dimethylaniline moiety can modulate the electronic properties of the molecule, influencing its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 2,3-dimethylaniline scaffold but differing in substituents, highlighting variations in synthesis, structural features, and functional properties.

Schiff Base Derivatives

Schiff bases derived from 2,3-dimethylaniline and aromatic aldehydes exhibit distinct electronic and structural characteristics:

- N-[(E)-4-Nitrobenzylidene]-2,3-dimethylaniline (): Substituent: 4-Nitrobenzylidene group. Properties: The nitro group introduces strong electron-withdrawing effects, leading to redshifted absorption spectra and enhanced third-order nonlinear optical (NLO) properties. Structural Features: Planar aromatic systems with dihedral angles between the aniline and benzylidene moieties influencing conjugation .

- N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline (): Substituent: 4-Dimethylaminobenzylidene group. Properties: The electron-donating dimethylamino group increases electron density, altering absorption maxima and NLO response. Crystal structures reveal variations in planarity (r.m.s. deviations: 0.009–0.017 Å) and dihedral angles between aromatic rings compared to nitro-substituted analogs .

- N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline (): Substituent: 3,4-Dimethoxybenzylidene group. Properties: Methoxy groups enhance solubility in polar solvents. Crystal packing involves intermolecular C–H···O hydrogen bonds (R₂²(12) motif), absent in non-polar analogs .

Comparison with N-(3-Fluorobenzyl)-2,3-dimethylaniline: The fluorine atom in this compound is less electron-withdrawing than nitro groups but more electronegative than methoxy or dimethylamino substituents. This may result in intermediate NLO activity and distinct crystal packing due to C–F···H interactions. Metabolic studies on similar aromatic amines suggest fluorination could reduce N-oxygenation (a pathway linked to carcinogenicity) compared to non-fluorinated analogs .

Sulfonamide Derivatives

Heterocyclic Derivatives

- N-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-2,3-dimethylaniline (): Substituent: 1,3,4-Oxadiazole ring. Properties: The oxadiazole ring contributes to π-conjugation and rigidity. Single-crystal X-ray studies confirm non-planar geometry, with dihedral angles between the aniline and oxadiazole-phenyl groups affecting electronic delocalization .

Comparison : The fluorobenzyl group in this compound may impart greater conformational flexibility than rigid heterocycles, influencing binding interactions in pharmacological contexts.

Biological Activity

N-(3-Fluorobenzyl)-2,3-dimethylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₆FN

- Molecular Weight : Approximately 229.3 g/mol

- Functional Groups : Contains a fluorobenzyl group attached to a dimethylaniline structure.

The presence of the fluorine atom enhances lipophilicity and may influence biological activity, making it a subject of interest in pharmaceutical research.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives with fluorinated groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to this compound demonstrated MIC values indicating potent activity against targeted pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. Certain anilides have been shown to modulate the activation of NF-κB, a key transcription factor involved in inflammatory responses. The presence of specific substituents on the aromatic ring significantly influences this activity .

The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity and selectivity towards these targets, potentially leading to therapeutic effects. The exact pathways remain to be fully elucidated but may involve modulation of signaling pathways related to inflammation and microbial resistance .

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Cell Viability and Toxicity :

-

In Silico Studies :

- Computational modeling has been employed to predict the pharmacokinetic properties of this compound. These studies suggest that the compound's lipophilicity may enhance its bioavailability and metabolic stability in biological systems.

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₅H₁₆FN | Fluorinated aniline derivative |

| N-(2-Fluorobenzyl)-2,3-dimethylaniline | C₁₅H₁₆FN | Different substitution pattern |

| 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | C₁₅H₁₆F₂N | Varying reactivity due to different positions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.